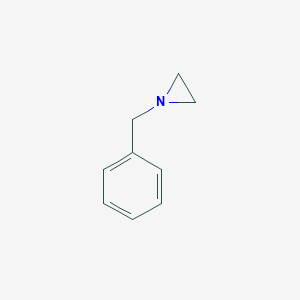

1-Benzylaziridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASDNPHWJOQUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148037 | |

| Record name | Aziridine, 1-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-42-6 | |

| Record name | 1-Benzylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylethylenimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylaziridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLETHYLENIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1-benzylaziridine and Its Derivatives

Classical Approaches to 1-Benzylaziridine Synthesis

Classical synthetic routes primarily rely on forming the aziridine ring through intramolecular cyclization of appropriately functionalized acyclic precursors or by direct addition of a nitrogen moiety to an olefin.

A common strategy for synthesizing aziridines involves the cyclization of precursors that already contain the necessary atoms for the three-membered ring. For this compound, this often involves precursors where a benzylamine moiety is linked to a two-carbon chain bearing a leaving group.

One established method involves the reaction of benzyl halides (e.g., benzyl chloride) with aziridine itself in the presence of an acid acceptor, such as powdered potassium hydroxide (KOH), often in an aromatic hydrocarbon solvent like benzene google.com. This reaction proceeds efficiently, yielding this compound in excellent yields.

Another significant approach utilizes amino alcohol precursors. For instance, chiral amino alcohols can be converted into their corresponding sulfate esters by treatment with sulfuric acid. Subsequent treatment of these sulfate esters with a base, such as sodium hydroxide, induces intramolecular cyclization to form the aziridine ring google.com. This method is particularly valuable for accessing chiral this compound derivatives, as demonstrated by the synthesis of (S)-2-benzylaziridine from (S)-2-amino-3-phenylpropan-1-ol, which proceeds in 85% yield with greater than 99% enantiomeric excess .

Table 2.1.1: Classical Ring-Closing Syntheses of this compound and Derivatives

| Precursor Type | Key Reagents | Product Type | Yield | Enantiomeric Excess (ee) | Citation(s) |

| Benzyl Halide + Aziridine | Benzyl chloride, Aziridine, KOH, Benzene | This compound | Excellent | N/A | google.com |

| Amino Alcohol (e.g., (S)-2-amino-3-phenylpropan-1-ol) | H₂SO₄, then NaOH | (S)-2-Benzylaziridine | 85% | >99% | |

| Amino Alcohol -> Sulfate Ester -> Cyclization | Sulfuric acid, Base (e.g., NaOH) | This compound derivatives | High | Varies | google.com |

Aziridination reactions involve the direct addition of a nitrogen atom (or a nitrogen-containing fragment) to an alkene, forming the aziridine ring. For this compound, this typically involves the aziridination of styrene or related styrenic substrates.

One method employs the reaction of styrene derivatives with primary amines like benzylamine via intermediate 2-arylethenyl(diphenyl)sulfonium salts mdma.ch. This approach allows for the formation of 2-arylaziridines, which can include 1-benzyl-substituted products.

Transition metal catalysis has also been employed for aziridination. For example, iron-catalyzed aziridination of styrene using phenyliodine(III) diacetate (PhI(OAc)₂) and tosylamide (PhSO₂NH₂) or related nitrene sources can yield styrene aziridines in good yields rsc.orgrsc.org. While specific yields for this compound itself are not always detailed, these methods demonstrate the direct aziridination of styrene, a precursor to some this compound derivatives.

Table 2.1.2: Classical Aziridination Reactions for this compound Synthesis

| Alkene Substrate | Nitrogen Source / Reagent | Catalyst / Conditions | Product Type | Yield | Citation(s) |

| Styrene | Benzylamine | Via sulfonium salts | 2-Aryl-1-benzylaziridines | High | mdma.ch |

| Styrene | Tosylamide (PhSO₂NH₂) | Iron catalyst (e.g., FeCl₃·6H₂O/H₂Pydic) | Styrene aziridine derivatives | 85% | rsc.orgrsc.org |

Ring-Closing Synthesis from Precursors

Stereoselective and Enantioselective Synthesis of Chiral 1-Benzylaziridines

The synthesis of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis and medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol.

This approach leverages the chirality present in readily available amino alcohols. As mentioned previously, the cyclization of chiral amino alcohols, such as (S)-2-amino-3-phenylpropan-1-ol, after conversion to a sulfate ester and treatment with base, provides a direct route to enantiomerically enriched this compound derivatives with high enantiomeric purity . This method is highly effective for installing specific stereochemistry at the carbon centers of the aziridine ring.

Chiral aziridines bearing activating groups on the nitrogen atom (e.g., N-sulfinyl, N-tosyl) can be transformed into their "unactivated" counterparts, such as 1-benzylaziridines, while retaining the stereochemical integrity of the chiral centers. A notable example involves the conversion of chiral N-(tert-butylsulfinyl)-2-arylaziridines into the corresponding chiral 2-aryl-1-benzylaziridines through a three-step sequence involving deprotection, ring opening, and subsequent reduction and ring closure. This process yields the target chiral aziridines in good to excellent yields and high enantiomeric excess thieme-connect.comthieme-connect.com. Other methods involve the conversion of chiral oxiranes to chiral aziridines with retention of configuration using sulfur-mediated pathways rsc.orgrsc.org.

Table 2.2.2: Transformation of Activated Aziridines to Chiral this compound Derivatives

| Starting Material Type | Transformation Steps | Product Type | Yield | ee (%) | Citation(s) |

| Chiral N-(tert-butylsulfinyl)-2-arylaziridines | Acid-mediated deprotection/ring opening, aldimine formation, reduction/ring closure | Chiral 2-aryl-1-benzylaziridines | 74-94 | 83-99 | thieme-connect.comthieme-connect.com |

| Chiral Oxiranes | Sulfur chemistry (e.g., via episulfonium ions) | Chiral aziridines (general) | High | High | rsc.orgrsc.org |

Asymmetric catalysis offers a powerful route to chiral aziridines by directly introducing chirality during the aziridination process. Various catalytic systems have been developed, employing transition metals or chiral ligands.

Cobalt(II)-based catalysts have been utilized for the asymmetric aziridination of styrene derivatives with phosphoryl azides, achieving good enantioselectivity beilstein-journals.org. Rhodium(II) catalysts, particularly those with chiral ligands like dirhodium(II) tetracarboxylates, are effective for the enantioselective intermolecular aziridination of alkenes with sulfamates, yielding chiral aziridines with high enantiomeric excesses (e.g., up to 90% ee for N-(TBPhs)-2-phenylaziridine from styrene) conicet.gov.ar. Iron-based catalysts, often in combination with chiral ligands such as PyBOX, have also been explored for the enantioselective aziridination of olefins, although enantioselectivities can vary rsc.orgrsc.org. Furthermore, Lewis acid catalysts derived from chiral ligands like VAPOL and VANOL can mediate the asymmetric aziridination of imines with diazo compounds, providing access to chiral aziridine-2-carboxylates with excellent stereocontrol msu.edu. More recently, planar chiral rhodium indenyl catalysts have shown promise for the enantioselective aziridination of unactivated alkenes, demonstrating high chemoselectivity and functional group tolerance nih.govacs.org.

Table 2.2.3: Asymmetric Catalysis in Aziridination Reactions

| Alkene/Imine Substrate | Nitrogen Source / Reagent | Catalyst System | Product Type | Yield | ee (%) | Citation(s) |

| Styrene | Phosphoryl azide | Co(II) catalyst (e.g., [Co(TPP)]) | Chiral aziridines | Varies | Good | beilstein-journals.org |

| Styrene | Sulfamates | Rh(II) catalyst (e.g., Rh₂(S-tfpttl)₄) + Brønsted acid additive | N-(TBPhs)-2-phenylaziridine | 85% | 90% | conicet.gov.ar |

| Styrene | PhINTs | Fe(II) triflate + chiral PyBOX ligand (e.g., (S,S)-i-Pr-PyBOX) | Chiral aziridines | 40-72 | 6-40 | rsc.orgrsc.org |

| Imines | Diazoacetates (e.g., EDA) | VAPOL/VANOL-derived Lewis acid catalysts + Borate | Chiral aziridine-2-carboxylates | Excellent | Excellent | msu.edu |

| Unactivated Alkenes | N/A | Planar chiral Rh(III) indenyl catalyst | Chiral aziridines | Good | High | nih.govacs.org |

Compound Name Index:

this compound

(S)-2-Benzylaziridine

2-Aryl-1-benzylaziridines

(S)-2-amino-3-phenylpropan-1-ol

Benzyl chloride

Aziridine

Styrene

2-Arylethenyl(diphenyl)sulfonium salts

Benzylamine

Phenyliodine(III) diacetate (PhI(OAc)₂)

Tosylamide (PhSO₂NH₂)

Chiral N-(tert-butylsulfinyl)-2-arylaziridines

(S,S)-i-Pr-PyBOX ligand

N-(TBPhs)-2-phenylaziridine

Ethyl diazoacetate (EDA)

Phosphoryl azide

Sulfamates

Transformation from Activated Aziridines with Retention of Configuration

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives involves introducing specific chemical groups onto the aziridine scaffold, often leveraging the inherent reactivity of the three-membered ring.

Carboxylate-Substituted 1-Benzylaziridines

Carboxylate-substituted 1-benzylaziridines are valuable intermediates in organic synthesis, particularly for constructing complex molecules with defined stereochemistry. Several approaches have been developed for their preparation.

One common strategy involves the synthesis of benzyl aziridine-2-carboxylates from α-iodoenones. This method typically employs a Michael addition/cyclization process, analogous to the Gabriel-Cromwell reaction. α-Iodoenones are reacted with a primary amine, such as benzylamine, in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as xylene at elevated temperatures (e.g., 95°C). This route has demonstrated good yields and can produce optically pure aziridines when chiral amines are utilized lookchem.comunl.ptresearchgate.net.

Another pathway involves the preparation of 3-aryl-1-benzylaziridine-2-carboxylates. These compounds are synthesized through nucleophilic ring-opening reactions of suitable precursors using O-nucleophiles and aromatic C-nucleophiles. The stereospecificity of these reactions is often dependent on the specific substrates and reaction conditions employed capes.gov.brresearchgate.net. Organocatalytic methods, utilizing catalysts like pyridinium triflate, have also been successfully applied for the cis-selective synthesis of various 3-aryl aziridine-2-carboxylates, achieving yields ranging from 70% to 99% for a diverse set of substrates mdpi.com.

Furthermore, benzyl N-trityl-L-serine or threonine esters can be converted into the corresponding benzyl (2S)-1-trityl-2-aziridine carboxylates in excellent yields through treatment with sulfuryl chloride researchgate.net.

Table 2.3.1: Synthesis of Carboxylate-Substituted 1-Benzylaziridines

| Method | Substrate(s) | Reagent(s) | Conditions | Yield | Reference(s) |

| From α-Iodoenones | α-Iodoenones (e.g., α-iodocyclopentenone) | Primary amine (e.g., benzylamine), Cs₂CO₃ | 95°C, xylene | Good | lookchem.comunl.ptresearchgate.net |

| Organocatalytic Synthesis | Various 3-aryl aziridine-2-carboxylates precursors | Pyridinium triflate (10 mol%) | Varied | 70–99% | mdpi.com |

| From Amino Acid Esters | Benzyl N-trityl-L-serine or threonine esters | Sulfuryl chloride | Varied | Excellent | researchgate.net |

| Nucleophilic Ring-Opening of Precursors | Precursors for 3-aryl-1-benzylaziridine-2-carboxylates | O-nucleophiles, aromatic C-nucleophiles | Substrate and condition dependent | Varied | capes.gov.brresearchgate.net |

Sulfonyl-Activated this compound Systems

Sulfonyl groups are frequently incorporated into aziridine structures to activate them for further transformations or to modify their properties. The synthesis of N-sulfonyl-1-benzylaziridines often involves direct sulfonylation of a pre-formed benzylaziridine or cyclization reactions that incorporate the sulfonyl moiety.

A common method for preparing N-sulfonyl aziridines, such as (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, involves the sulfonylation of a corresponding benzylaziridine precursor. For instance, (R)-2-benzylaziridine can be reacted with N,N-dimethylsulfamoyl chloride in the presence of a base like N,N-diisopropylethylamine in dichloromethane at low temperatures (e.g., -10°C). This reaction typically proceeds for several hours, followed by workup and purification, yielding the desired sulfonamide product in good yields, such as 76% chemicalbook.com.

Alternatively, sulfonyl-activated aziridines can be synthesized through one-pot procedures involving amino alcohols. For example, a N,N-dimethylsulfamoyl amino alcohol can be reacted with p-toluenesulfonyl chloride in the presence of catalysts like tetrabutylammonium bromide (TBAB) and potassium carbonate. This process can induce simultaneous cyclization and sulfonylation, leading to the formation of the target sulfonyl aziridine in yields around 67.56% .

Other routes include the synthesis of specific N-sulfonyl derivatives, such as 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine, which can be prepared in two steps starting from 2-benzyloxirane. The initial step involves the nucleophilic ring-opening of the epoxide with a sulfonamide in the presence of a base and catalyst, followed by mesylation and cyclization of the resulting hydroxyl-sulfonamide intermediate rsc.org.

Table 2.3.2: Synthesis of Sulfonyl-Activated this compound Systems

| Method | Substrate(s) | Reagent(s) | Conditions | Yield | Reference(s) |

| Sulfonylation of Benzylaziridine | (R)-2-benzylaziridine | N,N-dimethylsulfamoyl chloride, N,N-diisopropylethylamine | Dichloromethane, -10°C, 16 hours | 76% | chemicalbook.com |

| One-Pot Amino Alcohol Cyclization | N,N-dimethylsulfamoyl amino alcohol | p-toluenesulfonyl chloride, TBAB, K₂CO₃ | Dichloromethane, 0–5°C to 20–25°C, 12–14 hours | 67.56% | |

| From Epoxides and Sulfonamides | 2-benzyloxirane, 2,4,6-triisopropylbenzenesulfonamide | K₂CO₃, BnNEt₃⁺Cl⁻ (Step 1); Mesyl chloride, base (Step 2) | Dioxane (Step 1); Varied (Step 2) | 73% (Step 1), 86% (Step 2) | rsc.org |

| Ring-Opening of N-Tosylaziridine | N-Tosylaziridine, (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | Aromatic amines | CoFe@rGO nanohybrid catalyst, solvent-free, 9–24 min | 64–92% | scispace.com |

Novel Synthetic Strategies for this compound Scaffolds

Beyond the direct functionalization of pre-formed aziridines, several innovative strategies have been developed for constructing the this compound scaffold itself, often starting from acyclic precursors.

Aziridination from α-Iodoenones

A significant synthetic route to aziridines, including those with benzyl substituents, involves the use of α-iodoenones. This methodology, often referred to as a Gabriel-Cromwell type reaction, utilizes the Michael addition of a primary amine to an α-haloenone, followed by intramolecular cyclization. Specifically, α-iodocycloenones, such as α-iodocyclopentenone, α-iodocyclohexenone, and α-iodocycloheptenone, have been employed as substrates. Reaction with primary amines, including benzylamine, in the presence of a base such as Cs₂CO₃ in solvents like xylene at elevated temperatures (e.g., 95°C), affords the corresponding aziridines in very good yields unl.ptresearchgate.net. This method is also effective for acyclic α-halounsaturated compounds. The use of chiral amines in this process allows for the preparation of optically pure aziridines, demonstrating good stereoselectivity unl.ptresearchgate.net. Phase transfer catalysis (PTC) has also been applied to the aziridination of α-bromoenones, providing an efficient route under mild conditions researchgate.net.

Table 2.4.1: Aziridination from α-Iodoenones

| Method | Substrate(s) | Reagent(s) | Conditions | Yield | Note | Reference(s) |

| Gabriel-Cromwell Type Reaction | α-Iodoenones (cyclic or acyclic) | Primary amine (e.g., benzylamine), Cs₂CO₃ | 95°C, xylene | Very Good | Chiral amines yield optically pure products. | unl.ptresearchgate.net |

| Phase Transfer Catalyzed Aziridination | α-Bromo-2-cyclopenten-1-one | Aliphatic primary amines, PTC | Water, room temperature | Efficient | Mild conditions, selective synthesis of bicyclic α-keto aziridines. | researchgate.net |

Routes via 2-(Cyanomethyl)aziridines and Aziridinium Salts

Routes involving 2-(cyanomethyl)aziridines and the formation of aziridinium salts represent sophisticated strategies for accessing functionalized aziridine derivatives. The ring-opening reactions of 1-arylmethyl-2-(cyanomethyl)aziridines have been extensively studied. Treatment with hydrogen bromide (HBr) in solvents like acetonitrile or dichloromethane leads to a regiospecific ring opening at the unsubstituted aziridine carbon, yielding 3-(arylmethyl)amino-4-bromobutyronitriles. Conversely, reaction with benzyl bromide in acetonitrile results in ring opening at the substituted aziridine carbon, forming 4-amino-3-bromobutanenitriles. This regioselectivity is attributed to the formation of intermediate aziridinium salts and is influenced by the nature of the electrophile and the solvent ugent.bebioorg.org. Computational studies, including DFT analysis, have been employed to rationalize these observed regiochemical preferences, highlighting the roles of frontier molecular orbitals and nucleophilic Fukui functions in directing the nucleophilic attack to specific carbon atoms of the aziridinium intermediates ugent.bebioorg.org. The general concept of aziridinium ion formation, by adding electrophiles to nonactivated aziridines, serves as a key step in many aziridine transformations mdpi.com.

Table 2.4.2: Routes via 2-(Cyanomethyl)aziridines and Aziridinium Salts

| Method | Substrate(s) | Reagent(s) | Solvent(s) | Outcome | Reference(s) |

| Ring Opening with HBr | 1-arylmethyl-2-(cyanomethyl)aziridines | HBr | Acetonitrile, Dichloromethane | Regiospecific ring opening at unsubstituted carbon; formation of 3-(arylmethyl)amino-4-bromobutyronitriles. | ugent.bebioorg.org |

| Ring Opening with Benzyl Bromide | 1-arylmethyl-2-(cyanomethyl)aziridines | Benzyl bromide | Acetonitrile | Regiospecific ring opening at substituted carbon via aziridinium salts; formation of 4-amino-3-bromobutanenitriles. | ugent.bebioorg.org |

| Aziridinium Ion Formation and Ring Opening (General) | N-benzylaziridine | BnBr or HBr | Varied | Formation of aziridinium ions, followed by nucleophilic ring opening. | mdpi.com |

Compound List

this compound

(S)-2-Benzylaziridine-carboxylate

(R)-2-benzylaziridine

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

N,N-dimethylsulfamoyl amino alcohol

2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine

2-benzyloxirane

2,4,6-triisopropylbenzenesulfonamide

α-Iodoenones (e.g., α-iodocyclopentenone, α-iodocyclohexenone, α-iodocycloheptenone)

3-Aryl-1-benzylaziridine-2-carboxylates

3-Aryl aziridine-2-carboxylates

Benzyl N-trityl-L-serine esters

Benzyl N-trityl-L-threonine esters

N-Tosylaziridine

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

1-Arylmethyl-2-(cyanomethyl)aziridines

3-(Arylmethyl)amino-4-bromobutyronitriles

4-Amino-3-bromobutanenitriles

Reactivity and Mechanistic Investigations of 1-benzylaziridine

Ring-Opening Reactions of 1-Benzylaziridine

The characteristic reaction of this compound is the opening of its strained three-membered ring. This transformation can be initiated by either nucleophilic attack on one of the ring carbons or by electrophilic activation of the ring nitrogen. researchgate.netthieme-connect.de These reactions provide a versatile pathway to a variety of β-functionalized amines, which are important motifs in many biologically active compounds. acs.org The specific outcome of these reactions, in terms of which carbon-nitrogen bond is broken and the stereochemistry of the resulting product, is highly dependent on the reaction conditions and the nature of the reactants involved. acs.orgnih.gov

The direct attack of a nucleophile on the aziridine ring is a fundamental process in the chemistry of this compound. Due to the electron-donating nature of the benzyl group on the nitrogen, this compound is considered a "non-activated" aziridine. clockss.orgresearchgate.net Consequently, strong nucleophiles or acid catalysis are often required to facilitate the ring-opening. nih.gov The reaction typically proceeds through a nucleophilic substitution mechanism, where the aziridine nitrogen acts as the leaving group.

The regioselectivity of nucleophilic attack on unsymmetrically substituted 1-benzylaziridines is a critical aspect of their reactivity. In the absence of activating groups on the nitrogen, the ring-opening is generally considered to follow an SN2 mechanism. nih.gov This pathway dictates that the nucleophile will attack the less sterically hindered carbon atom of the aziridine ring. osaka-u.ac.jp

This process is also stereospecific. An SN2 attack involves the inversion of the stereochemical configuration at the carbon atom being attacked. osaka-u.ac.jpresearchgate.net For instance, the reaction of a chiral 2-substituted-1-benzylaziridine with a nucleophile will result in the formation of a product where the stereocenter at the 2-position is inverted. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled generation of specific stereoisomers. thieme-connect.de

Table 1: Regioselectivity of Nucleophilic Attack on 2-Substituted-1-benzylaziridines

| Aziridine Substituent (at C2) | Nucleophile | Major Product | Regioselectivity |

|---|---|---|---|

| Alkyl | Organocuprates | Attack at less substituted carbon | High |

| Aryl | Thiolates | Attack at less substituted carbon | Moderate to High |

| Ester | Hydride | Attack at less substituted carbon | High |

The structure of the this compound substrate and the identity of the nucleophile play a crucial role in determining the stereochemical and regiochemical outcome of the ring-opening reaction. researchgate.netcapes.gov.br The electronic properties of substituents on the aziridine ring can influence the site of nucleophilic attack. For example, in 3-aryl-1-benzylaziridine-2-carboxylates, the presence of an electron-poor aromatic group favors inversion of configuration at the C3 position when reacting with oxygen nucleophiles. researchgate.netscribd.com In contrast, electron-rich aziridines often yield mixtures of diastereomers. researchgate.netscribd.com

The nature of the nucleophile is also a determining factor. researchgate.net "Hard" nucleophiles, such as organolithium reagents, and "soft" nucleophiles, like organocuprates, can exhibit different regioselectivities. wikipedia.org Furthermore, the choice of catalyst can invert the usual regioselectivity. For instance, palladium-catalyzed cross-coupling reactions of 2-arylaziridines can be tuned to favor attack at either the C2 or C3 position by selecting the appropriate ligand. acs.org

To enhance the reactivity of the relatively stable this compound ring, electrophilic activation is a common strategy. This involves the reaction of the lone pair of electrons on the aziridine nitrogen with an electrophile, such as a proton (from a Brønsted acid) or a Lewis acid. researchgate.netmdpi.com This activation leads to the formation of a highly reactive aziridinium ion intermediate. researchgate.netnih.gov

1-Benzylaziridinium ions are generated by the reaction of this compound with electrophiles like HBr or alkylating agents such as methyl triflate. researchgate.netmdpi.comnih.gov The formation of the aziridinium ion increases the strain of the three-membered ring, making it significantly more susceptible to nucleophilic attack. mdpi.com The stability of the aziridinium ion is influenced by the substituents on the ring. For instance, benzyl cations are generally more stable than primary cations due to the delocalization of the positive charge into the aromatic ring. britannica.com In the context of 2-substituted N,N-dibenzylaziridinium ions, intramolecular π-π stacking interactions between the benzyl groups can also contribute to the stability of certain conformations. ugent.be

The regioselectivity of the ring-opening of a 1-benzylaziridinium ion is different from that of the neutral aziridine. The ring-opening of the aziridinium ion often exhibits more SN1-like character. libretexts.org This means the nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge in the transition state. mdpi.com For a 2-substituted-1-benzylaziridinium ion, this is typically the more substituted (C2) carbon. frontiersin.orgmdpi.com

However, the outcome is still highly dependent on the specific substrate, electrophile, and nucleophile involved. frontiersin.orgmdpi.com For example, the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr occurs at the unsubstituted carbon (C3), whereas reaction with benzyl bromide leads to attack at the substituted carbon (C2). ugent.be This highlights the complex interplay of electronic and steric factors in governing the reaction's regioselectivity.

Table 2: Comparison of Regioselectivity in Ring-Opening of 2-Aryl-1-benzylaziridine

| Condition | Activating Agent | Nucleophile | Predominant Site of Attack | Mechanism Character |

|---|---|---|---|---|

| Neutral | None | Strong Nucleophiles | C3 (less substituted) | SN2 |

| Acidic | H⁺ or Lewis Acid | Weak Nucleophiles | C2 (more substituted) | SN1-like |

Generation and Stability of 1-Benzylaziridinium Ions

Reductive Ring-Opening by Catalytic Hydrogenation

The reductive ring-opening of this compound, also known as hydrogenolysis, is a valuable synthetic transformation that cleaves the carbon-nitrogen bonds of the strained three-membered ring. This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst. libretexts.orgnumberanalytics.com The reaction is thermodynamically favorable due to the release of ring strain. libretexts.org

The regioselectivity of the ring-opening is a critical aspect of this reaction. For 2-substituted aziridines like 2-alkyl and 2-benzylaziridines, hydrogenolysis predominantly occurs at the less-substituted C-N bond, leading to the formation of β-amines. oup.com For instance, the hydrogenolysis of 2-benzylaziridine yields 1-methyl-2-phenylethylamine as the major product. oup.com This outcome is in contrast to the hydrogenolysis of 2-phenylaziridines, where cleavage occurs selectively at the benzylic C-N bond. oup.com The stereochemistry of the reaction often proceeds with retention of configuration. oup.com

A variety of metal catalysts are effective for the hydrogenolysis of benzyl groups and related ethers and esters, and these are often applicable to N-benzylaziridines. acsgcipr.orgtcichemicals.com Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney Ni). numberanalytics.comoup.comtcichemicals.com The choice of catalyst can be crucial to ensure compatibility with other functional groups within the molecule that might also be susceptible to reduction. acsgcipr.org The reaction is generally carried out under mild conditions of temperature and pressure. acsgcipr.org

The mechanism involves the bonding of the substrate and hydrogen to the active sites on the metal catalyst, which facilitates the cleavage of the C-N bond. acsgcipr.org For N-benzylaziridines, this process also results in debenzylation, where the benzyl protecting group is cleaved to yield a primary or secondary amine, depending on the substitution pattern of the aziridine ring.

A study on the reductive ring-opening of (+)-trans-3-aryl-1-benzylaziridine-2-carboxylates demonstrated that catalytic hydrogenation leads to the corresponding α-amino acid derivatives with a high retention of optical purity. researchgate.netcapes.gov.brscribd.com This highlights the synthetic utility of this methodology in asymmetric synthesis.

Table 1: Catalysts and Conditions for Reductive Ring-Opening of Aziridine Derivatives

| Aziridine Substrate | Catalyst | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Alkyl and 2-Benzylaziridines | Raney Ni | β-Amines (major) | Hydrogenolysis occurs mainly at the less-substituted C-N bond with retention of configuration. | oup.com |

| (+)-trans-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate | Not specified | α-Amino acid derivative | Proceeds with high retention of optical purity. | researchgate.netcapes.gov.br |

| Benzyl ethers and esters (analogous to N-benzyl group) | Pd/C, Pt/C, Nickel complexes | Debenzylated products (alcohols, acids) | Wide range of catalysts available; mild conditions are typically sufficient. | acsgcipr.orgtcichemicals.com |

Ring-Opening with Carbon Dioxide Fixation

The reaction of this compound with carbon dioxide (CO₂) represents a significant area of research in carbon capture and utilization, leading to the synthesis of valuable five-membered heterocyclic compounds known as oxazolidinones. unimi.itwhiterose.ac.uk This transformation is a cycloaddition reaction where the aziridine ring opens and incorporates the CO₂ molecule.

The direct reaction between N-aryl or N-alkyl aziridines and CO₂ can be challenging due to the lower basicity and nucleophilicity of these aziridines compared to other substrates. unimi.it Consequently, various catalytic systems have been developed to facilitate this transformation efficiently. whiterose.ac.ukresearchgate.netwu.ac.th

Theoretical studies, using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism. researchgate.netwu.ac.thresearchgate.net For the uncatalyzed reaction, it is proposed that a complex forms between two N-benzylaziridine molecules and one CO₂ molecule, which facilitates the ring-opening to form a zwitterionic intermediate. wu.ac.th However, the energy barrier for this uncatalyzed reaction is generally high. researchgate.net

Catalysts play a crucial role in lowering the activation energy. N-Heterocyclic Carbenes (NHCs) have been shown to be effective organocatalysts. researchgate.net The mechanism with an NHC catalyst involves the initial ring-opening of the aziridine by the NHC, followed by the incorporation of CO₂ to form a carboxylate intermediate. This intermediate then reacts with another molecule of N-benzylaziridine and CO₂. researchgate.net An intramolecular nucleophilic addition then releases the oxazolidinone product. researchgate.net The use of a recyclable organocatalyst, 1,3-di-tert-butylimidazolium-2-carboxylate, has also been reported for the cycloaddition of tertiary aziridines like this compound with CO₂. molaid.comscispace.com

Other catalytic systems, such as those based on quaternary ammonium salts, have also been developed. For instance, a polyethylene glycol-bound quaternary ammonium bromide has been used, with the reaction rate being significantly influenced by CO₂ pressure. whiterose.ac.uk

The cycloaddition of CO₂ to N-aryl aziridines has been less developed compared to their N-alkyl and N-benzyl counterparts. unimi.it However, cost-effective systems like TPPH₂/TBACl (TPPH₂ = dianion of tetraphenyl porphyrin; TBACl = tetrabutyl ammonium chloride) have been successfully used to synthesize N-aryl oxazolidin-2-ones. unimi.it

Table 2: Catalytic Systems for the Cycloaddition of CO₂ to Aziridines

| Aziridine Type | Catalyst System | Product | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| N-Benzylaziridine | N-Heterocyclic Carbene (NHC) | 3-Benzyl-1,3-oxazolidin-2-one | NHC promotes initial ring-opening, forming a carboxylate intermediate. | researchgate.net |

| Tertiary Aziridines (e.g., this compound) | 1,3-di-tert-butylimidazolium-2-carboxylate | Substituted Oxazolidinones | Recyclable organocatalyst facilitates the cycloaddition. | molaid.comscispace.com |

| N-Aryl Aziridines | TPPH₂/TBACl | N-Aryl Oxazolidin-2-ones | Effective for less reactive N-aryl aziridines. | unimi.it |

| General Aziridines | (NBu₃Br)₂/PEG₆₀₀₀ | Substituted Oxazolidinones | Reaction rate is highly dependent on CO₂ pressure. | whiterose.ac.uk |

Ring-Expansion Reactions Involving this compound

Synthesis of Four- and Higher-Membered N-Heterocycles

This compound can serve as a precursor for the synthesis of larger nitrogen-containing heterocycles, such as four-membered azetidines and six-membered piperidines. These ring-expansion reactions are valuable for accessing these important structural motifs in medicinal chemistry. researchgate.net

One strategy for a one-carbon ring expansion to form azetidines involves the reaction of an aziridine with a carbene source. nih.govchemrxiv.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of N-protected aziridines to azetidines. nih.govchemrxiv.org While this has been demonstrated for benzyl aziridine-1-carboxylate, the application to N-alkyl or N-aryl aziridines like this compound proved challenging due to competing hydrolysis reactions. nih.govchemrxiv.org

A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-alkenyl azetidines. researchgate.net This method provides access to valuable functionalized four-membered rings. researchgate.net

The synthesis of six-membered piperidine derivatives can be achieved through intramolecular ring-opening of an aziridine ring that is tethered to a leaving group. For example, the tosylation of an aziridinyl butanol derivative leads to the formation of a bicyclic azabicyclo[4.1.0]heptane tosylate intermediate. Subsequent nucleophilic attack by an acetate ion on this intermediate results in a highly regio- and stereoselective ring expansion to a substituted piperidine. researchgate.net

Furthermore, the cyclo-tetramerization of N-benzylaziridine can be used to synthesize 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (tetrabenzylcyclen). This reaction is typically acid-catalyzed, for instance, by p-toluenesulfonic acid (PTSA). google.com

Ketene-Induced Electrophilic Ring Expansion

The reaction of this compound with ketenes can lead to the formation of β-lactams (azetidin-2-ones), which are four-membered cyclic amides. This transformation represents an electrophilic ring expansion. However, the steric bulk of the benzyl group on the nitrogen atom can hinder the approach of the electrophilic ketene intermediate to the aziridine ring, potentially affecting the efficiency of this reaction.

Metal-Catalyzed Ring Expansion Processes

Metal catalysts can play a significant role in promoting the ring expansion of aziridines. Rhodium catalysts, for example, have been utilized for the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones to produce 2-vinyl azetidines. researchgate.net The mechanism is proposed to involve the in-situ formation of an alkenyl aziridinium ylide intermediate. researchgate.net

Polymerization of this compound and Its Derivatives

This compound and its derivatives can undergo ring-opening polymerization (ROP) to form polyamines. rsc.orgrsc.org Due to the presence of the N-benzyl group, which is an electron-donating group, these monomers are typically polymerized via a cationic ring-opening polymerization (CROP) mechanism. rsc.orgresearchgate.net

In CROP, the polymerization is initiated by an electrophilic species, which activates the aziridine ring towards nucleophilic attack by another monomer unit. rsc.org The active species at the propagating chain end is a strained cyclic ammonium salt. rsc.org

Several initiators have been employed for the CROP of N-benzylaziridines, including tris(pentafluorophenyl)borane (BCF) and boron trifluoride etherate (BF₃·Et₂O). rsc.org Studies have shown that BCF can lead to high monomer conversion and produce poly(this compound) with a relatively controlled molecular weight and dispersity. rsc.org The use of 3-hydroxy-1-propane sulfonic acid sultone as an initiator has also been investigated, with the polymerization of this compound being terminated by a backbiting reaction that forms a piperazinium ring at the polymer end. tandfonline.com

The polymerization of N-substituted aziridines can be complicated by termination reactions. rsc.org These occur when a tertiary amine in the polymer backbone attacks the active aziridinium ion at the chain end, forming a stable, non-strained quaternary ammonium salt, which halts propagation. rsc.org However, under certain conditions, a "living" polymerization can be achieved, where termination and chain transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and low dispersity, as well as the formation of block copolymers. wikipedia.orgacs.org

The resulting poly(this compound) can be subsequently debenzylated to yield water-soluble polyethyleneimine (PEI) derivatives, which have numerous applications. rsc.orgrsc.org

Table 3: Polymerization of this compound and Derivatives

| Monomer | Initiator | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-Benzyl-2-methylaziridine | Tris(pentafluorophenyl)borane (BCF) | Cationic Ring-Opening Polymerization (CROP) | High monomer conversion (99%) and unimodal dispersity (1.81) achieved. | rsc.org |

| 1-Benzyl-2-methylaziridine | Boron trifluoride etherate (BF₃·Et₂O) | CROP | Lower conversion (86%) and higher dispersity (3.81) compared to BCF. | rsc.org |

| This compound | 3-Hydroxy-1-propane sulfonic acid sultone | CROP | Termination occurs via a backbiting reaction, forming a piperazinium ring. | tandfonline.com |

| This compound | Triethyloxonium tetrafluoroborate | CROP | Kinetic studies performed to determine propagation and termination rates. | acs.org |

Cationic Ring-Opening Polymerization Mechanisms

The cationic ring-opening polymerization (CROP) of this compound is a significant area of study, driven by the formation of poly(this compound), a precursor to linear polyethylenimine. The generally accepted propagation mechanism involves the nucleophilic attack of the nitrogen atom of the monomer on the strained, three-membered aziridinium ring of the active chain end. acs.org The driving force for this reaction is the release of ring strain. acs.org

Initiation of the polymerization can be achieved using various cationic initiators. For instance, triethyloxonium tetrafluoroborate is effective, as it reacts rapidly with the amine to form the initial active species. acs.org Other studies have employed 3-hydroxy-1-propane sulfonic acid sultone (PS) and tris(pentafluorophenyl)borane as initiators. tandfonline.comrsc.org A recent study demonstrated that tris(pentafluorophenyl)borane initiates CROP to produce cyclic polyamines, which can subsequently be debenzylated to yield water-soluble polyethylenimine derivatives. rsc.orgresearchgate.net

A kinetic investigation of the CROP of this compound initiated by PS revealed that the polymerization is subject to a termination reaction. tandfonline.com This termination occurs through a "backbiting" mechanism, where the growing chain end reacts intramolecularly, leading to the formation of a stable six-membered piperazinium ring at the polymer terminus. tandfonline.com This termination pathway limits the molecular weight of the resulting polymer. tandfonline.com The activation parameters for the polymerization have been calculated, providing further insight into the reaction kinetics. tandfonline.com

| Initiator | Key Findings | Reference(s) |

| Triethyloxonium tetrafluoroborate | Rapid initiation; propagation via nucleophilic attack on cyclic ammonium salt. | acs.org |

| 3-Hydroxy-1-propane sulfonic acid sultone | Polymerization is terminated by a backbiting reaction forming a piperazinium ring. | tandfonline.com |

| Tris(pentafluorophenyl)borane | Produces cyclic polyamines; proceeds via activated chain end intermediates. | rsc.orgresearchgate.net |

Anionic Ring-Opening Polymerization Strategies

Unlike cationic polymerization, the anionic ring-opening polymerization (AROP) of this compound is not readily achieved. The benzyl group on the nitrogen atom is not sufficiently electron-withdrawing to activate the aziridine ring for nucleophilic attack by an anionic initiator. acs.orgresearchgate.net For AROP to proceed effectively, the nitrogen atom must be substituted with a strong electron-withdrawing group, such as a sulfonyl (e.g., tosyl, mesyl) or certain acyl groups. researchgate.netacs.orgresearchgate.netacs.org

These activating groups increase the electrophilicity of the ring carbons and stabilize the propagating anionic species. acs.orgacs.org For example, N-sulfonyl-activated aziridines undergo living anionic polymerization, allowing for the synthesis of well-defined linear polymers and block copolymers. researchgate.netacs.org Therefore, a key strategy to achieve anionic polymerization involves modifying the this compound structure by replacing the benzyl group with an appropriate activating group. Subsequently, this activating group can often be removed post-polymerization to yield the desired polyamine. researchgate.netacs.org

Cyclooligomerization and Macrocyclic Product Formation

Under certain conditions, this compound can undergo cyclooligomerization to form macrocyclic polyamines instead of linear polymers. lookchem.comgoogle.com This reaction is a competing pathway to polymerization and is influenced by reaction conditions such as catalyst and solvent. lookchem.com

The most prominent cyclooligomer formed is the tetramer, 1,4,7,10-tetra(N-benzyl)-tetraazacyclododecane, which is a key precursor to cyclen. lookchem.comgoogle.com The pentamer, 1,4,7,10,13-penta(N-benzyl)-pentaazacyclopentadecane, is also formed as a significant byproduct. google.com One documented method involves refluxing this compound in 95% ethanol with p-toluenesulfonic acid monohydrate (PTSA) as the catalyst. google.com This process can be optimized by re-equilibrating the reaction mixture to increase the yield of the desired tetramer. google.com

| Product | Catalyst/Conditions | Yield | Reference(s) |

| 1,4,7,10-Tetra(N-benzyl)-tetraazacyclododecane | p-Toluenesulfonic acid (PTSA) / Reflux in 95% Ethanol | 33% | google.com |

| 1,4,7,10,13-Penta(N-benzyl)-pentaazacyclopentadecane | p-Toluenesulfonic acid (PTSA) / Reflux in 95% Ethanol | 6.1% | google.com |

Oxidation and Reduction Chemistry of this compound

Oxidative Pathways and Electron Transfer Mechanisms

The oxidation of this compound can proceed through multiple mechanistic pathways, including electron transfer (ET), hydrogen atom transfer (HAT), and acid-catalyzed heterolytic (HETERO) routes, yielding different products. semanticscholar.org The formation of the cyclic tetramer, 1,4,7,10-tetrabenzylcyclen, is considered unambiguous evidence for an ET oxidation mechanism. semanticscholar.org In contrast, the formation of the dimer, 1,4-dibenzylpiperazine, can result from a HAT reaction or an acid-catalyzed pathway. semanticscholar.org The competition between these pathways can be influenced by the oxidant used and the pH of the reaction medium. semanticscholar.org

Ruthenium tetroxide (RuO₄) has been used as a powerful oxidant for N-benzylated amines. researchgate.net In the case of this compound, the RuO₄-mediated oxidation occurs with high regioselectivity. The oxidative attack takes place exclusively at the benzylic C-H bonds of the exocyclic methylene group, leading to benzylic functionalization products. researchgate.net This is in contrast to larger N-benzyl azacycloalkanes, which also show oxidation at the endocyclic C-H bonds. researchgate.net

Selective Reductive Transformations

A key selective reductive transformation of this compound and its derivatives is N-debenzylation. This reaction is crucial for converting the products of polymerization and cyclooligomerization into their parent amine forms, such as linear polyethyleneimine and cyclen. rsc.orggoogle.com Catalytic hydrogenation is a common and effective method for cleaving the N-benzyl bond. researchgate.netscribd.com

Other selective reductions can be performed on derivatives of this compound. For instance, in a study involving (1R,2S)-1-benzylaziridine-2-carboxamide, the amide functional group was reduced to an amine using lithium aluminum hydride (LAH) without affecting the aziridine ring or its stereochemistry. acs.orgnih.gov This demonstrates that functional groups attached to the aziridine ring can be selectively reduced while preserving the core structure. acs.org

Other Key Transformations and Rearrangement Reactions

This compound can be derivatized to undergo further key transformations, particularly rearrangement reactions. When the nitrogen atom is acylated, the resulting N-acyl aziridine can rearrange to form a five-membered oxazoline ring. cdnsciencepub.com For example, N-acyl-2(S)-benzylaziridines have been shown to rearrange quantitatively into the corresponding oxazolines when catalyzed by iodide or bromide ions. cdnsciencepub.com This isomerization provides a pathway to convert the strained three-membered ring into a more stable five-membered heterocyclic system. cdnsciencepub.com The pyrolytic rearrangement of 1-(p-nitrobenzoyl)-2-benzylaziridine has also been reported, highlighting the reactivity of N-acylated aziridines. acs.org

Alkylation and Acylation Reactions at this compound Nitrogen

The nitrogen atom of the this compound ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents onto the nitrogen atom, a key transformation in the synthesis of more complex molecules.

Alkylation Reactions

Alkylation of the this compound nitrogen leads to the formation of quaternary aziridinium salts. These reactions typically involve the treatment of this compound with alkyl halides. For instance, the reaction with benzyl bromide or hydrogen bromide results in the formation of the corresponding aziridinium ions. mdpi.com The quaternization process is a crucial step in activating the aziridine ring for subsequent ring-opening reactions. mdpi.comresearchgate.net The formation of these aziridinium ions can be observed and characterized using NMR spectroscopy. mdpi.com

The choice of alkylating agent and reaction conditions can influence the outcome of the reaction. For example, a novel method for the N-alkylation of aziridine-2-carboxylic acid derivatives with benzyl chloride has been developed using phase-transfer conditions or KF/Al2O3 as a base. tandfonline.com The use of a liquid aromatic hydrocarbon as a reaction medium has been shown to improve the yields of N-benzylically substituted aziridines when reacting a benzyl halide with an aziridine in the presence of an acid acceptor. google.com

A general method for the quaternization of N,N-dimethyl benzylamines with long-chain alkyl groups has also been reported, which can be conceptually extended to the quaternization of this compound. scribd.comgoogle.com Furthermore, mixtures of N-benzylaziridine and N-benzhydrylaziridine can be used to produce hetero-protected cyclens. google.com

Acylation Reactions

Acylation of the nitrogen atom in this compound is another important transformation, leading to the formation of N-acylaziridines. These reactions are typically carried out using acylating agents such as acyl chlorides or by coupling with carboxylic acids. A general and mild method for the preparation of N-acyl aziridines involves the conversion of carboxylic acids to their acyl imidazolides, followed by the addition of the aziridine, which results in a quantitative yield of the corresponding N-acyl aziridine. cdnsciencepub.comcdnsciencepub.com

The acylation of the aziridine nitrogen generates N-acylaziridinium ions as intermediates. mdpi.com These intermediates are highly reactive and can undergo subsequent reactions, such as ring-opening with nucleophiles. mdpi.com The reactivity of these acylated aziridines is influenced by the nature of the acyl group. For instance, N-acyl-2(S)-benzylaziridines can undergo iodide or bromide ion-catalyzed rearrangement to form oxazolines. cdnsciencepub.com

The table below summarizes selected examples of alkylation and acylation reactions at the this compound nitrogen.

Table 1: Examples of Alkylation and Acylation Reactions of this compound

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Benzyl bromide | Quaternary aziridinium salt | mdpi.com |

| This compound | Hydrogen bromide | Aziridinium salt | mdpi.com |

| Aziridine-2-carboxylic acid derivative | Benzyl chloride | N-Benzylaziridine derivative | tandfonline.com |

| This compound | Carboxylic acid / Imidazole | N-Acylaziridine | cdnsciencepub.comcdnsciencepub.com |

| 2(S)-Benzylaziridine | Acyl imidazolide | N-Acyl-2(S)-benzylaziridine | cdnsciencepub.com |

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

This compound can serve as a precursor for the generation of azomethine ylides, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds through 1,3-dipolar cycloaddition reactions. The generation of the azomethine ylide from this compound typically involves the thermal or photochemical cleavage of the C-C bond of the aziridine ring.

Once generated, these azomethine ylides can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. For example, the reaction of azomethine ylides derived from aziridines with aldehydes can produce oxazolidines in good yields with moderate to good selectivity. researchgate.net These oxazolidines can be subsequently hydrolyzed to the corresponding amino alcohols. researchgate.net

The stereochemistry of the starting aziridine can influence the stereochemical outcome of the cycloaddition reaction. The thermal electrocyclic ring-opening of aziridines to form azomethine ylides is a key step in this process. researchgate.net

The following table provides an illustrative example of a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from an aziridine precursor.

Table 2: Example of 1,3-Dipolar Cycloaddition with Azomethine Ylides from Aziridines

| Aziridine Precursor | Dipolarophile | Product | Reference |

|---|---|---|---|

| Aziridine | Aldehyde | Oxazolidine | researchgate.net |

Radical Reactions at the Benzylic Position of this compound

The benzylic position of this compound is susceptible to radical reactions due to the stability of the resulting benzylic radical. These reactions can lead to a variety of products, depending on the specific reaction conditions and the nature of the radical initiator.

One notable reaction is the hydrogen atom transfer (HAT) from the benzylic position. This process can be initiated by various radical species. For instance, the reaction of this compound can lead to the formation of 1,4-dibenzylpiperazine, a dimer, through a HAT mechanism. semanticscholar.org

In the presence of certain catalysts, such as cupric ions, the reaction of this compound can proceed through an electron transfer (ET) mechanism, leading to the formation of a "tetramer," 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane, in addition to the dimer. semanticscholar.org The cupric cation is thought to assist in the "tetramerization" by complexing with the nitrogen lone pair of the reaction intermediates. semanticscholar.org

Furthermore, N-aziridinyl radicals can be generated from N-pyridinium aziridines through reductive photoactivation. acs.org These radicals can then be trapped by various substrates. For example, in the presence of oxygen, they can react with olefins to yield 1,2-hydroxyaziridination products. acs.org High-resolution mass spectrometry analysis of the crude reaction mixture from the hydroxyaziridination of certain substrates with N-pyridinium aziridines has shown a signal attributable to a benzylic hydroperoxide, which would be formed by radical trapping with O2, supporting the intermediacy of a benzylic radical. acs.org

The table below presents examples of products formed from radical reactions at the benzylic position of this compound.

Table 3: Products of Radical Reactions at the Benzylic Position of this compound

| Reaction Type | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | 1,4-Dibenzylpiperazine | Radical Initiator | semanticscholar.org |

| Electron Transfer (ET) | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | Cupric ions | semanticscholar.org |

| Radical Trapping | Benzylic hydroperoxide | N-Pyridinium aziridine, O2 | acs.org |

Intramolecular Rearrangements of this compound Scaffolds

This compound and its derivatives can undergo a variety of intramolecular rearrangements, leading to the formation of different heterocyclic structures. These rearrangements are often driven by the release of ring strain in the three-membered aziridine ring and can be promoted by heat, light, or catalysts.

A well-known rearrangement of N-acylaziridines is the isomerization to oxazolines. cdnsciencepub.com For instance, N-acyl-2(S)-benzylaziridines can be rearranged to the corresponding oxazolines in the presence of iodide or bromide ions. cdnsciencepub.com This transformation is of interest as it provides a useful protecting group for carboxylic acids. cdnsciencepub.com

Another type of intramolecular rearrangement involves the cyclization of substituted 1-benzylaziridines. For example, propargyl aziridines can undergo intramolecular cyclization and rearrangement with the assistance of various metal catalysts, such as Au(I), to synthesize pyrroles. researchgate.net

The following table provides examples of intramolecular rearrangements of this compound scaffolds.

Table 4: Examples of Intramolecular Rearrangements of this compound Scaffolds

| Starting Material | Product | Conditions | Reference |

|---|---|---|---|

| N-Acyl-2(S)-benzylaziridine | Oxazoline | Iodide or bromide ion | cdnsciencepub.com |

| Propargyl aziridine | Pyrrole | Metal catalyst (e.g., Au(I)) | researchgate.net |

Applications of 1-benzylaziridine in Advanced Chemical Synthesis

Applications in Polymer and Materials Science

Creation of Optically Active Poly(sulfonamide)s

The synthesis of optically active poly(sulfonamide)s leverages the reactivity of aziridine derivatives, frequently employing N-sulfonylated aziridines, often derived from chiral precursors. While 1-benzylaziridine itself is not typically the direct monomer for these specific polymers, its structural motif and the chemistry associated with aziridine ring-opening polymerization (AROP) are foundational. The incorporation of sulfonyl groups onto the aziridine nitrogen, combined with chiral substituents, is crucial for achieving optically active polysulfonamides with controlled architectures.

Research has demonstrated the successful synthesis of various optically active polysulfonamides through step-growth polymerization of chiral bis(N-sulfonyl aziridine) monomers with complementary dinucleophiles. These polymerization methods can be organocatalytic or catalyst-free, yielding polymers with excellent thermal stability and defined linear structures.

Table 1: Synthesis of Optically Active Polysulfonamides from Aziridine Derivatives

| Polymer Type | Key Monomers | Catalyst/Method | Typical Yield | Decomposition Temperature (Td,5%) (°C) | Glass Transition Temperature (Tg) (°C) | Optical Activity | Primary Source |

| Poly(sulfonamide urethane)s | Chiral bis(N-sulfonyl aziridine)s, diols, tosyl isocyanate | MTBD (organocatalyst) | 81-98% | Up to 284.4 | 64.9–99.5 | Yes | researchgate.net |

| Poly(sulfonamide thioether)s | Chiral bis(2-monosubstituted N-sulfonyl aziridine)s, dithiols | Tributylphosphine | Not specified | Up to 328.1 | Not specified | Yes | colab.ws |

| Poly(sulfonamide amine)s | Chiral bis(2-substituted N-sulfonyl aziridine)s, diamine | Catalyst-free | 65–99% | Up to 314 | 49.9–137.5 | Yes | researchgate.netrsc.org |

| Polysulfonamides (Linear/Brush) | Bis(2,3-disubstituted N-sulfonyl aziridine)s, bisnucleophiles (diacids, etc.) | Organocatalytic | Not specified | Up to 360.0 | 62.5–199.2 | Yes | acs.org |

These polysulfonamides exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C, and possess glass transition temperatures that can be tuned by the choice of comonomers. The optical activity is imparted by the use of chiral aziridine precursors, enabling the synthesis of enantiomerically enriched polymeric materials with potential applications in chiral separations or advanced materials science.

Integration into Ligand and Chelating Agent Synthesis

This compound and related aziridine derivatives play a significant role in the synthesis of ligands and chelating agents, particularly those used in coordination chemistry and medical imaging. The N-benzyl group can be strategically removed after the formation of macrocyclic structures, revealing primary amine functionalities essential for metal coordination.

A notable application involves the use of N-benzylaziridine in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane). N-benzylaziridine can undergo cyclotetramerization, followed by debenzylation, to yield cyclen, which is a fundamental building block for a wide array of powerful chelating agents. These chelating agents are critical for complexing metal ions, such as gadolinium for MRI contrast agents or radioisotopes for diagnostic and therapeutic applications.

Furthermore, poly(ethylenimine)s (PEIs), which can be synthesized from aziridine polymerization, are known for their chelating properties. These polymers can bind to various metal ions and have found applications in areas ranging from metal ion sequestration to gene delivery and CO₂ capture.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 1-benzylaziridine, both proton (¹H) and carbon-13 (¹³C) NMR provide crucial structural information.

¹H and ¹³C NMR for Structural Assignment of this compound and Derivatives

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to its constituent parts: the benzyl group and the aziridine ring. The phenyl protons of the benzyl moiety typically resonate in the aromatic region, generally between 7.0 and 7.5 ppm. The methylene (-CH₂-) protons of the benzyl group, directly attached to the nitrogen atom of the aziridine ring, are anticipated to appear as a singlet or a multiplet in the range of 3.5 to 4.0 ppm, influenced by the electron-donating nature of the adjacent nitrogen. The protons on the aziridine ring itself, if unsubstituted (i.e., -CH₂-CH₂-), would typically resonate in the aliphatic region, generally between 2.0 and 2.5 ppm.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon environment. The aromatic carbons of the phenyl ring would appear in the 120-140 ppm range. The methylene carbon of the benzyl group attached to nitrogen would likely resonate in the 40-55 ppm range, characteristic of carbons adjacent to nitrogen. The carbons of the aziridine ring, being part of a strained three-membered ring, would typically resonate in the 30-50 ppm range.

While specific, widely published ¹H and ¹³C NMR data for the parent compound this compound is not extensively detailed in the readily available literature, these general chemical shift ranges are predictive of its structure. For derivatives of this compound, NMR spectroscopy is vital for confirming the nature and position of substituents on either the benzyl group or the aziridine ring, with significant shifts observed in the corresponding proton and carbon signals.

Table 6.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Notes |

| Phenyl Protons (Benzyl) | 7.0 – 7.5 | 120 – 140 | Aromatic region, typically complex multiplets in ¹H NMR. |

| Benzyl CH₂ (N-CH₂) | 3.5 – 4.0 | 40 – 55 | Singlet or multiplet, influenced by nitrogen. |

| Aziridine Ring CH₂ (C-C) | 2.0 – 2.5 | 30 – 50 | Aliphatic region, characteristic of strained ring carbons. |

Application of Chiral Solvating Agents for Enantiomeric Purity Determination

This compound, with its structure featuring a benzyl group attached to the nitrogen of an aziridine ring (SMILES: C1CN1CC2=CC=CC=C2), is an achiral molecule. The aziridine ring itself, when unsubstituted on the carbon atoms, does not possess a stereocenter. Therefore, the parent compound does not exhibit enantiomerism.

However, this section becomes highly relevant when considering chiral derivatives of this compound, such as those with substituents on the aziridine ring carbons, which can create stereocenters. In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), can be employed to determine enantiomeric purity. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte (the chiral derivative of this compound). These diastereomeric complexes exhibit distinct chemical environments for certain nuclei, leading to observable differences in their NMR chemical shifts. By analyzing the relative intensities of these separated signals, the enantiomeric excess (ee) of the chiral analyte can be quantified. This method avoids the need for chemical derivatization, offering a direct approach to chiral analysis.

In Situ NMR for Real-Time Reaction Monitoring

In situ NMR spectroscopy allows for the direct observation of chemical reactions as they progress, providing kinetic data and mechanistic insights. This technique is particularly valuable for monitoring the polymerization of N-benzylaziridines or other reactions involving this class of compounds. By following the disappearance of monomer signals and the appearance of polymer signals in real-time, researchers can precisely track reaction conversion, identify intermediates, and determine reaction rates.

For instance, in the cationic ring-opening polymerization (CROP) of N-benzylaziridines, ¹H NMR can monitor the consumption of the characteristic aziridine ring protons and the formation of new signals corresponding to the polymer backbone. Studies have utilized in situ ¹H NMR to observe the kinetics of such polymerizations, analyzing changes in peak intensities over time to elucidate reaction mechanisms and determine propagation rate constants. This real-time monitoring capability is crucial for optimizing reaction conditions and understanding the dynamic processes involved in aziridine chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in measuring the mass of molecular ions, enabling the determination of the precise elemental composition of a compound. For this compound, the molecular formula is C₉H₁₁N, with a calculated monoisotopic mass of 133.089149355 Da. HRMS analysis can confirm this exact mass, thereby verifying the molecular formula and providing high confidence in the identity of the compound. This is particularly important in identifying newly synthesized compounds or confirming the purity of commercially sourced materials.

Table 6.2.1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Monoisotopic Mass | 133.089149355 Da |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 1074-42-6 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of polymers, as it can generate intact molecular ions, including multiply charged species. When applied to polymers derived from this compound, such as poly(this compound), ESI-MS can provide critical information about the polymer's molecular weight distribution.

The technique typically produces a series of peaks corresponding to different polymer chain lengths, often with multiple charges (e.g., [M+nH]ⁿ⁺, where M is the polymer chain, n is the charge state, and H represents a proton). These distributions allow for the determination of average molecular weights (Mn, Mw) and polydispersity (Đ). Furthermore, the analysis of the ion series can reveal details about the polymer's end-groups. In some cases, ESI-MS of homopolymers can exhibit characteristic spectral patterns, such as "Emerald City patterns," which arise from the overlapping charge state distributions of various polymer chain lengths, aiding in their characterization. ESI-MS is thus instrumental in understanding the structural characteristics and molecular weight profiles of polymers synthesized from benzylaziridine monomers.

Compound List:

this compound

Poly(this compound)

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the identification power of mass spectrometry. These methods are vital for analyzing complex mixtures, identifying reaction products, and assessing the purity of this compound.

GC-MS analysis of this compound typically reveals characteristic fragmentation patterns. The PubChem database indicates that for this compound, GC-MS analysis shows a top peak at m/z 42 and a prominent peak at m/z 91, which is characteristic of the tropylium cation derived from the benzyl group sielc.com. Specific GC-MS conditions for related N-benzylaziridines involve capillary columns such as the HP-5ms (30 m × 0.25 mm × 0.25 μm) with temperature programs starting at 30 °C and ramping up to 300 °C . GC-MS has also been employed to analyze reaction mixtures involving this compound, confirming the presence of various products kirj.eemdpi.com.

LC-MS, particularly LC-MS/MS, is widely used for the analysis of aziridine-containing compounds, offering high sensitivity and specificity for structural elucidation mdpi.comnih.govrsc.org. These techniques are valuable for monitoring reactions involving aziridines by tracking the disappearance of starting materials and the appearance of products. Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) has emerged as a rapid method for the determination of aziridine impurities, enabling analysis with minimal sample preparation nih.govchromatographyonline.comresearchgate.net.

Table 1: Key Fragmentation Ions in GC-MS Analysis of this compound

| Ion (m/z) | Assignment | Reference |

| 91 | Tropylium cation (benzyl group) | sielc.com |

| 42 | Aziridine ring fragment | sielc.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. Fourier-Transform Infrared (FTIR) spectroscopy, utilizing the Fourier transform mathematical process, enhances spectral acquisition speed and sensitivity.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its benzyl and aziridine moieties. The benzyl group typically shows:

Aromatic C-H stretching: Absorption bands above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) chromatographyonline.comchromatographyonline.commdpi.com.

Aromatic C=C stretching: Bands in the region of 1600-1585 cm⁻¹ restek.com.

The aziridine ring, a strained three-membered heterocycle, contributes:

Aliphatic C-H stretching: Bands below 3000 cm⁻¹ from the methylene groups of the aziridine ring chromatographyonline.com.

C-N stretching: These vibrations are typically found in the fingerprint region, with specific values for aziridines reported around 1450 cm⁻¹ chromatographyonline.com and in the range of 1200-1300 cm⁻¹ for cyclic aliphatic C-N stretches chromatographyonline.com. Other C-N stretching modes can also appear around 1386 cm⁻¹ .

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group/Mode | Expected Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| Aromatic C-H stretch | 3000-3100 | Benzyl group | chromatographyonline.comchromatographyonline.commdpi.com |

| Aliphatic C-H stretch | 2850-3000 | Aziridine CH₂, Benzyl CH₂ | chromatographyonline.comrestek.com |

| Aromatic C=C stretch | 1585-1600 | Benzyl group | restek.com |

| Cyclic Aliphatic C-N stretch | 1200-1300 | Aziridine ring | chromatographyonline.com |

| C-N stretch | ~1450 | Benzylaziridine (2-isomer example) | chromatographyonline.com |

| C-N stretch | ~1386 | Aziridine derivatives |

FTIR spectroscopy is exceptionally well-suited for real-time, in-situ monitoring of chemical reactions. By tracking the changes in characteristic IR absorption bands of reactants, intermediates, and products over time, researchers can gain detailed insights into reaction kinetics, mechanisms, and the optimization of reaction conditions torontech.comnih.govuni-oldenburg.dehumanjournals.comphenomenex.com. For N-benzylaziridines, FTIR has been used to monitor polymerization processes by observing the disappearance of monomer peaks and the appearance of polymer bands mdpi.com. This capability allows for precise determination of reaction completion and the identification of any side reactions.

Functional Group Identification in this compound Systems

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating mixtures and determining the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely applied for the analysis of this compound.

HPLC is a versatile technique for the separation, purification, and quantification of analytes based on their differential partitioning between a mobile phase and a stationary phase within a column torontech.comphenomenex.comsigmaaldrich.com. For purity assessment, HPLC can resolve this compound from synthetic by-products and residual starting materials. Reversed-phase HPLC (RP-HPLC), often employing C18 columns with mobile phases consisting of water and acetonitrile or methanol mixtures, is a common approach sielc.comchromatographyonline.comtorontech.comphenomenex.comsigmaaldrich.comjfda-online.com. HILIC-MS methods, utilizing specific HILIC columns, are also effective for the analysis of polar compounds like aziridines, offering rapid separation nih.govchromatographyonline.comresearchgate.net.

While this compound itself is achiral, chiral HPLC is critically important when dealing with chiral aziridine derivatives or when this compound is used in reactions that generate chiral products mdpi.comrsc.orgchromatographyonline.commdpi.comhumanjournals.comjfda-online.comscielo.brresearchgate.netchemrxiv.orgsigmaaldrich.comregistech.commdpi.com. Chiral HPLC utilizes specialized chiral stationary phases (CSPs) that interact differently with enantiomers, enabling their separation. Common CSPs include polysaccharide-based phases (e.g., Daicel columns) and Pirkle-type phases sigmaaldrich.comregistech.com. Chiral HPLC methods are essential for determining enantiomeric excess (ee), with examples showing high ee values (>99%) for chiral aziridine derivatives rsc.orgchromatographyonline.commdpi.comscielo.brchemrxiv.org.